N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine core. Key structural features include:
- A 4-methoxyphenyl group attached to the carboxamide moiety at position 6, which may enhance solubility or receptor binding via hydrogen bonding.
- A carbamoylmethyl substituent at position 2, functionalized with a (4-methylphenyl)methyl group. This hydrophobic moiety likely influences lipophilicity and membrane permeability.
- A 3-oxo group contributing to hydrogen-bonding interactions and structural rigidity .
The compound’s design aligns with pharmacophores common in antimalarial and kinase-targeting agents, as seen in structurally related molecules .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-16-3-5-17(6-4-16)13-25-22(30)15-29-24(32)28-14-18(7-12-21(28)27-29)23(31)26-19-8-10-20(33-2)11-9-19/h3-12,14H,13,15H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZXQMHMWDOYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
N-alkylation of primary amines and ammonia: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of nitriles and amides: This step uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitriles and amides to their corresponding amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : The carbamoyl methyl group undergoes cleavage in concentrated HCl, yielding a carboxylic acid derivative and releasing the corresponding amine (,).
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Basic Hydrolysis : In NaOH, the methoxy group may demethylate to form a phenolic hydroxyl group, altering solubility and reactivity ( , ).
Nucleophilic Substitution
The triazole ring’s electron-deficient nature allows nucleophilic substitution at position 7 (if unsubstituted). Chlorine or fluorine substituents on analogous compounds undergo displacement with amines or thiols ( , ).
Oxidation and Reduction
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Oxidation : The pyridine ring’s C-H bonds adjacent to electron-withdrawing groups (e.g., carbonyl) are prone to oxidation. MCPBA (meta-chloroperbenzoic acid) converts the triazole ring into an N-oxide, enhancing polarity ( , ).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity and biological activity ( ,).
| Reaction | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| N-Oxide formation | MCPBA, CH₂Cl₂ | RT, 24h | Triazolo-pyridine N-oxide | , |
| Catalytic hydrogenation | H₂, 10% Pd-C, MeOH | 50 psi, 6h | Dihydrotriazolo-pyridine | , |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation). For example, nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group (,).
| Reaction | Electrophile | Conditions | Products | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | Nitro-substituted methoxyphenyl derivative | , |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible at halogenated positions. A bromine substituent on the pyridine ring reacts with aryl boronic acids to form biaryl derivatives ( , ).
| Reaction | Catalyst | Conditions | Products | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 12h | Biaryl-substituted triazolo-pyridine | , |
Thermal Degradation
Thermogravimetric analysis (TGA) of similar triazolo-pyridines shows decomposition above 250°C, releasing CO₂ and NH₃ due to carboxamide breakdown ( ,).
Key Research Findings:
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Biological Activity Modulation : Substituent modifications (e.g., replacing methoxy with trifluoromethyl) enhance kinase inhibition, as seen in p38 MAPK inhibitors ( , ).
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Stability : The compound is stable under ambient conditions but degrades in UV light, forming radical intermediates ( ,).
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Solubility : Hydrolysis products exhibit improved aqueous solubility, critical for pharmacokinetic optimization (, ).
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exhibit significant anticancer properties. A study highlighted that derivatives of triazole compounds showed cytotoxic effects on various cancer cell lines through the induction of apoptosis and inhibition of tumor growth. The mechanism often involves targeting specific enzymes or receptors associated with cancer progression.
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. Research has shown that similar compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. Molecular docking studies have suggested that this compound may bind effectively to the active site of acetylcholinesterase.
Case Studies
Several studies have investigated the biological activities of related compounds:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation and require further research .
Comparison with Similar Compounds
Structural Analogues with Modified Carbamoyl Substituents
Key Observations :
- Replacement of the carboxamide with a sulfonamide (e.g., ) significantly enhances antimalarial potency, suggesting the importance of hydrogen-bond acceptor strength.
- Electron-rich substituents (e.g., 4-methoxyphenyl) are conserved across analogues, likely due to their role in π-π stacking or receptor binding .
Heterocyclic Core Modifications
Key Observations :
Biological Activity
N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections provide a detailed examination of the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.39 g/mol. The structure features a triazole ring fused with a pyridine system and various substituents that contribute to its biological activity.
Key Chemical Properties:
- Molecular Weight: 367.39 g/mol
- LogP (Partition Coefficient): 3.262
- Water Solubility (LogSw): -3.54
- Polar Surface Area: 88.498 Ų
Anticancer Properties
Recent studies have indicated that triazolopyridine derivatives exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins like Bcl-2 and caspases .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Analgesic Activity
The analgesic effects of triazolopyridine derivatives have been explored using animal models. In one study, administration of related compounds resulted in significant pain relief compared to control groups, indicating efficacy in managing pain through central and peripheral mechanisms .
Case Study 1: Antitumor Activity
In a preclinical study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound was tested for its ability to inhibit cell growth. The results showed a dose-dependent decrease in viability with an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .
Case Study 2: Inflammation Model
In vivo models using carrageenan-induced paw edema in rats were employed to evaluate anti-inflammatory effects. The compound showed a significant reduction in edema formation compared to the control group after administration at doses of 10 mg/kg body weight, highlighting its potential as an anti-inflammatory drug .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this triazolo[4,3-a]pyridine derivative?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolo[4,3-a]pyridine core. Key steps include:
- Cyclocondensation : Formation of the triazole ring via reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Carbamoylation : Introduction of the carbamoyl group using activated carbonyl reagents (e.g., isocyanates or carbodiimides) in anhydrous solvents like DMF or THF .
- Functionalization : Methoxyphenyl and methylbenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Validation : Purity is confirmed by HPLC (≥98%), and structural integrity by /-NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural and conformational analysis of this compound performed?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, the triazolo-pyridine core shows planar geometry with a mean C–C bond deviation of 0.004 Å in related structures .
- Spectroscopy :
- -NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm).
- IR identifies carbonyl stretches (C=O at ~1680–1720 cm) and carbamoyl N–H bonds (~3300 cm) .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .
Advanced: What strategies address contradictory biological activity data in enzymatic assays?
Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response validation : Confirm IC values across multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
- Structural analogs : Synthesize derivatives (e.g., trifluoromethyl or sulfonamide variants) to isolate pharmacophore contributions .
Example : In antimalarial studies, analogs with fluorobenzyl groups showed 2.24 µM IC against Plasmodium falciparum, while chlorophenyl derivatives were inactive, highlighting substituent specificity .
Advanced: How can computational approaches optimize this compound for drug discovery?
Answer:
- Virtual screening : Dock the compound into target pockets (e.g., falcipain-2 for antimalarial activity) using AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonds with catalytic cysteine residues and π-stacking with hydrophobic pockets .
- ADME prediction : Tools like SwissADME predict logP (~3.5), moderate solubility (~50 µM), and CYP450 metabolism risks (e.g., CYP3A4 oxidation) .
- SAR studies : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
Basic: What initial biological screening protocols are recommended?
Answer:
- Enzyme inhibition : Test against kinases (e.g., Pfmrk for antimalarial potential) using ATP-coupled assays .
- Cytotoxicity : Screen in HEK293 or HepG2 cells (48-hour incubation, CC > 10 µM indicates safety) .
- Permeability : Use Caco-2 monolayers or PAMPA to assess intestinal absorption (P > 1 × 10 cm/s preferred) .
Advanced: How to resolve synthetic challenges in scaling up the carbamoylation step?
Answer:
- Solvent optimization : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve yield and reduce purification complexity .
- Catalysis : Employ Pd(OAc)/Xantphos for efficient Buchwald-Hartwig coupling, achieving >80% yield .
- Process analytics : Use inline FTIR to monitor reaction progression and minimize byproducts (e.g., hydrolyzed carbamates) .
Advanced: What structural modifications enhance pharmacokinetic properties?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to reduce logP. A related compound with a piperidin-1-ylsulfonyl group showed improved aqueous solubility (4.98 µM IC) .
- Metabolic blocking : Fluorinate the methylbenzyl group to slow CYP450-mediated oxidation .
- Prodrug design : Convert the carboxamide to a methyl ester for enhanced oral bioavailability, with in vivo esterase activation .
Basic: How is crystallinity and stability assessed for formulation development?
Answer:
- Thermal analysis : DSC/TGA identifies melting points (~200–220°C) and degradation thresholds (>250°C) .
- Polymorph screening : Use solvent recrystallization (e.g., ethanol/water mixtures) to isolate stable Form I crystals, confirmed by PXRD .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., hydrolysis of the carbamoyl group) .
Advanced: How to leverage heterocyclic analogs for target validation?
Answer:
- Scaffold hopping : Replace triazolo-pyridine with imidazo[1,2-a]pyridine to assess core flexibility. A related imidazo analog showed 10-fold reduced activity, confirming the triazole’s role in target binding .
- Bioisosteres : Substitute the methoxyphenyl with thiophene; maintain similar π-surface area while altering electronic properties .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Pull-down assays : Use biotinylated probes to capture target proteins from cell lysates, identified by LC-MS/MS .
- Kinetic studies : Measure K and K via pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .
- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
